molecular formula C19H28Cl2N2O2 B3015392 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride CAS No. 1189865-25-5

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride

Cat. No. B3015392
CAS RN: 1189865-25-5
M. Wt: 387.35
InChI Key: ZYXMYQAKCUGMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H28Cl2N2O2 and its molecular weight is 387.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

A significant application of this compound lies in its utilization for asymmetric synthesis. For instance, a study demonstrated an efficient asymmetric synthesis of a related compound, (S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphen-oxy)propan-2-ol, using a hydrolytic kinetic resolution method (Narsaiah & Nagaiah, 2010).

Synthesis and Pharmacological Evaluation

Another study focused on the synthesis and evaluation of novel derivatives of a similar compound for antidepressant and antianxiety activities. This research indicates the compound's potential in the development of new pharmacological agents (Kumar et al., 2017).

Antitumor Activity

Research has also been conducted on the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides. This suggests the compound's relevance in oncological research and potential therapeutic applications (Hakobyan et al., 2020).

Enantioselective Processes

A study on the enantioselective process for preparing a CGRP receptor inhibitor provides insights into the compound's role in the synthesis of receptor antagonists. This highlights its importance in the development of treatments for various conditions (Cann et al., 2012).

Antibacterial and Antifungal Activity

The compound has been studied for its antibacterial and antifungal properties, indicating its potential use in developing new antimicrobial agents. This research is crucial in the context of increasing antibiotic resistance (Roshan, 2018).

Structural Analysis for Drug Development

Structural analysis and molecular docking studies have been conducted on similar compounds to understand their interactions with biological receptors. This is essential for the rational design of new drugs (Xu et al., 2016).

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2.ClH/c1-4-19(3,5-2)24-15-18(23)14-21-9-11-22(12-10-21)17-8-6-7-16(20)13-17;/h1,6-8,13,18,23H,5,9-12,14-15H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXMYQAKCUGMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)OCC(CN1CCN(CC1)C2=CC(=CC=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.